2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid can be synthesized through the isotopic labeling of nicotinic acid. The process involves the incorporation of carbon-13 and deuterium atoms into the nicotinic acid molecule. This can be achieved by using labeled precursors in the synthesis process. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid can be adapted to include isotopically labeled reagents .
Industrial Production Methods
Industrial production of nicotinic acid typically involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method can be modified to produce this compound by using isotopically labeled starting materials. The process is carried out under controlled conditions to ensure the incorporation of the isotopic labels .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).
Reduction: It can be reduced to form nicotinamide.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).
Reduction: Nicotinamide.
Substitution: Various nicotinic acid derivatives.
Scientific Research Applications
2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis in various studies. Some of its applications include:
Mechanism of Action
2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid exerts its effects by acting as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes play crucial roles in cellular metabolism, including redox reactions, energy production, and DNA repair. The molecular targets of nicotinic acid include enzymes involved in these metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid-13C6: Similar to 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid but without deuterium labeling.
Nicotinamide-13C6,d4: A labeled form of nicotinamide, which is the amide form of nicotinic acid.
Nicotinic Acid-13C6,d3: Similar to this compound but with one less deuterium atom.
Uniqueness
This compound is unique due to its dual isotopic labeling with both carbon-13 and deuterium, which allows for more precise tracking and analysis in scientific studies. This dual labeling provides enhanced sensitivity and specificity in analytical techniques compared to compounds labeled with only one isotope .
Properties
IUPAC Name |
2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1D,2+1D,3+1D,4+1D,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-QTGXHTELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]1=[13C]([13C](=[13C](N=[13C]1[2H])[2H])[13C](=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.090 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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